![molecular formula C14H13BrO B2724629 1-[(Benzyloxy)methyl]-4-bromobenzene CAS No. 81395-27-9](/img/structure/B2724629.png)
1-[(Benzyloxy)methyl]-4-bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(Benzyloxy)methyl]-4-bromobenzene” is a chemical compound with the molecular formula C14H13BrO . It has a molecular weight of 277.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The SMILES string representation of this compound is BrC1=CC=C(C=C1)COCC2=CC=CC=C2 . This indicates that the compound contains a bromobenzene core with a benzyloxy methyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.16 . The compound’s InChI key is ZXRUEEXLUHVBQW-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Thermo-Physical Property Measurements
The study by Ramesh, Yunus, & Ramesh (2015) explored the thermo-physical properties of binary liquid mixtures including Bromobenzene at various temperatures. This research aids in understanding the molecular interactions and mixing behavior of compounds like 1-[(Benzyloxy)methyl]-4-bromobenzene in liquid solutions.
Corrosion Inhibition
Negrón-Silva et al. (2013) synthesized triazole derivatives of Uracil and Thymine from 1-(azidomethyl)-4-bromobenzene and others. These compounds showed potential as inhibitors for the acidic corrosion of steels, suggesting a possible application of this compound in corrosion protection.
Anion Sensing
Brazeau et al. (2017) developed a blue fluorescent triarylboron-functionalized molecule using bisbenzimidazolyl bromobenzene, showing its utility in sensing small anions like fluoride and cyanide (Brazeau et al., 2017). This indicates the potential of using this compound in developing similar sensing technologies.
Antibacterial Substances
Hanumantappa et al. (2021) synthesized benzoimidazole derivatives from 4-bromobenzene-1,2-diamine showing antibacterial activity against Gram-positive and Gram-negative bacteria (Hanumantappa et al., 2021). The structural similarity suggests possible antibacterial applications for this compound derivatives.
Solvent-Solute Complexation Dynamics
Zheng et al. (2005) studied the equilibrium dynamics of solute-solvent complexation, including compounds like bromobenzene (Zheng et al., 2005). This research provides insights into the complexation behavior of similar compounds like this compound in solvent mixtures.
Synthesis of Pharmaceutical Agents
The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by Xuan et al. (2010) for use in medicinal agents indicates the potential utility of this compound in pharmaceutical synthesis (Xuan et al., 2010).
Photopolymerization Sensitizer
Bengough et al. (1969) demonstrated that bromobenzene acts as a photosensitizer for the polymerization of various monomers (Bengough et al., 1969). This suggests that derivatives like this compound could be used in photopolymerization processes.
Solar Cell Enhancement
Huang et al. (2014) used bromobenzene as a solvent in polymer/fullerene solar cells, enhancing their performance (Huang et al., 2014). This points towards the potential application of this compound in optimizing solar cell technology.
Propiedades
IUPAC Name |
1-bromo-4-(phenylmethoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRUEEXLUHVBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81395-27-9 |
Source


|
| Record name | 1-[(benzyloxy)methyl]-4-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)
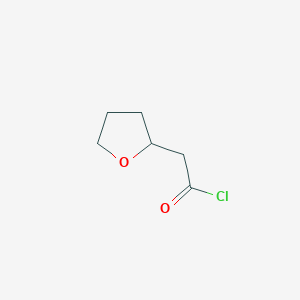
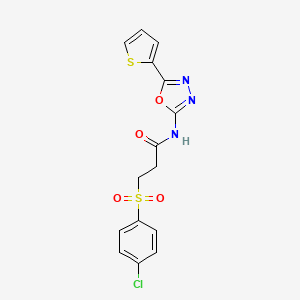
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2724554.png)
![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2724556.png)

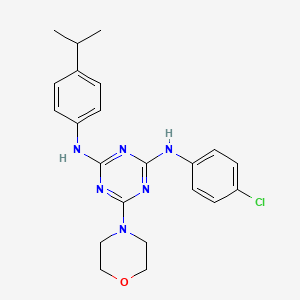
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2724561.png)
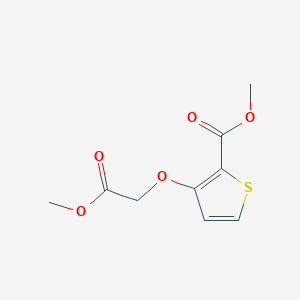
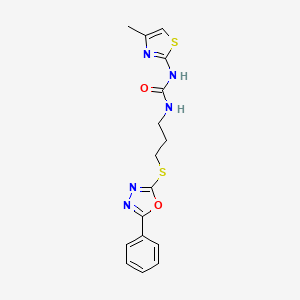

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole](/img/structure/B2724568.png)